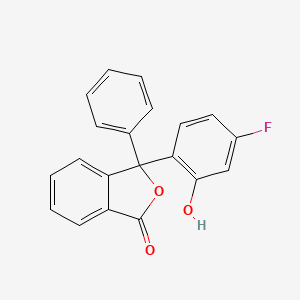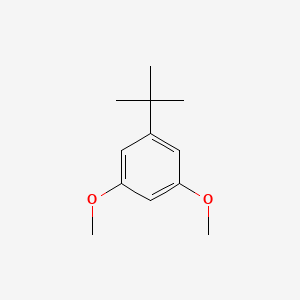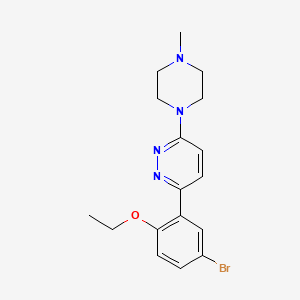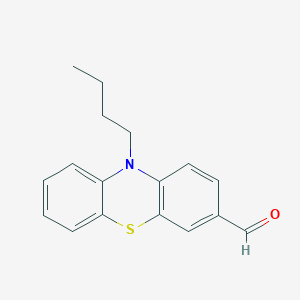![molecular formula C15H21NO B12548751 Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- CAS No. 147356-73-8](/img/structure/B12548751.png)
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further connected to a methoxy-substituted phenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation reaction between cyclohexanamine and 3-methoxy-2-methylbenzaldehyde. This reaction typically occurs under acidic or basic conditions, with the use of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanamine, N-[(2-methoxyphenyl)methylene]-
- Cyclohexanamine, N-[(4-methoxyphenyl)methylene]-
- Cyclohexanamine, N-[(3-methylphenyl)methylene]-
Uniqueness
Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
147356-73-8 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3-methoxy-2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H21NO/c1-12-13(7-6-10-15(12)17-2)11-16-14-8-4-3-5-9-14/h6-7,10-11,14H,3-5,8-9H2,1-2H3 |
InChI Key |
UNZFNNQWLZVBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
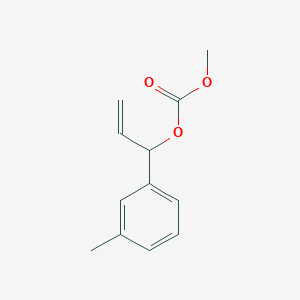
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
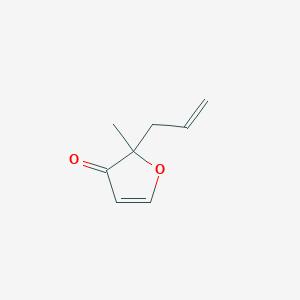
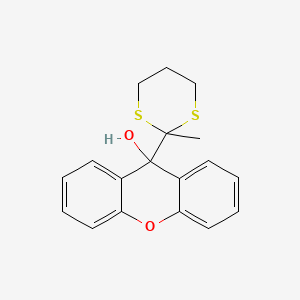
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
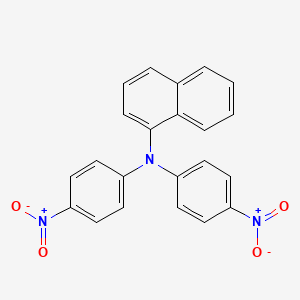
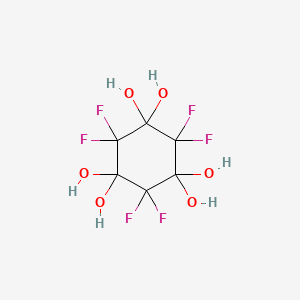
![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
